Superior Magnesium Incorporation Efficiency vs. (MeCp)2Mg in GaN MOCVD
In a comparative study using Secondary Ion Mass Spectrometry (SIMS) analysis, Solution Cp2Mg demonstrated a twofold increase in Mg incorporation efficiency relative to bis-methylcyclopentadienyl magnesium ((MeCp)2Mg) during the MOVPE growth of GaN [1]. This indicates a more efficient transfer of magnesium into the growing film for a given precursor flow.
| Evidence Dimension | Magnesium incorporation efficiency |
|---|---|
| Target Compound Data | Twofold higher efficiency |
| Comparator Or Baseline | Bis(methylcyclopentadienyl)magnesium ((MeCp)2Mg) |
| Quantified Difference | 2x (twofold) increase |
| Conditions | Metalorganic Vapor Phase Epitaxy (MOVPE) growth of GaN; analysis by SIMS |
Why This Matters
Higher precursor efficiency translates directly to lower material consumption and reduced operational costs in high-volume semiconductor manufacturing.
- [1] Ereztech. (2020). Bis(methylcyclopentadienyl)magnesium Product Page. Retrieved from https://ereztech.com/bismethylcyclopentadienylmagnesium-cas-40672-08-0/ View Source
